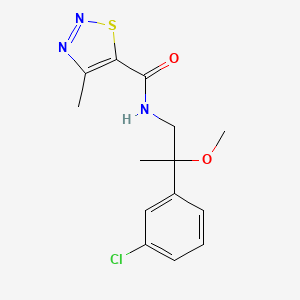

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 5. The carboxamide is further linked to a 2-methoxypropyl chain bearing a 3-chlorophenyl group. The 1,2,3-thiadiazole heterocycle is notable for its electron-deficient nature, which may enhance reactivity in biological systems. The 3-chlorophenyl substituent contributes to lipophilicity, while the methoxypropyl chain could improve solubility compared to non-polar alkyl chains.

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-9-12(21-18-17-9)13(19)16-8-14(2,20-3)10-5-4-6-11(15)7-10/h4-7H,8H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDUZDBXLOSOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is its anticancer properties. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

- Objective : To evaluate the compound's effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its effectiveness against different bacterial strains has been documented in several studies.

Case Study: Antimicrobial Activity

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. This indicates its potential use in treating bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects.

Case Study: Inflammation Model Study

- Objective : To investigate anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

- Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls. This suggests its potential application in inflammatory disease management .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the thiadiazole ring or substituents on the phenyl groups can significantly influence its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anticancer effects.

Comparison with Similar Compounds

Thiadiazole Isomerism and Heterocyclic Variations

1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole :

The target compound’s 1,2,3-thiadiazole core differs from analogues like 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (), which uses a 1,3,4-thiadiazole. Isomeric thiadiazoles exhibit distinct electronic properties: 1,2,3-thiadiazoles are less common and may display unique metabolic stability or binding interactions compared to 1,3,4 isomers .- Oxazole-Thiadiazole Hybrids: The compound 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide () incorporates both oxazole and thiadiazole rings.

Substituent Effects on Aryl and Alkyl Groups

Chlorophenyl Position :

The target’s 3-chlorophenyl group contrasts with 2-chlorophenyl substituents in N-(2-chlorophenyl) hydrazinecarboxamide () and 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (). Meta-substitution (3-chloro) may enhance steric accessibility for receptor binding compared to ortho-substitution (2-chloro), which could induce steric hindrance .- Methoxypropyl vs. Methylpropyl Chains: The target’s methoxypropyl chain likely improves aqueous solubility compared to the 2-methylpropyl group in ’s compound.

Comparative Data Table

Implications of Structural Differences

- Bioactivity Potential: Thiadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities. The target’s methoxypropyl group may enhance cell membrane permeability compared to ’s phenylpropyl chain, which is more lipophilic .

- Solubility and LogP : The methoxy group in the target compound likely reduces logP compared to ’s methylpropyl substituent, favoring better aqueous solubility .

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article explores its biological activity based on various research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClN₃O₂S

- Molecular Weight : 331.84 g/mol

Structural Features

The thiadiazole ring is known for its diverse biological activities, which can be influenced by substituents attached to the ring. The presence of the 3-chlorophenyl and methoxypropyl groups may enhance its pharmacological properties.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A review by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole compounds have shown suppressive activity against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .

Case Study: Cytotoxicity Evaluation

- Compound Tested : N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide

- IC₅₀ Value : 4.27 µg/mL against SK-MEL-2 cell line

- Mechanism : Inhibition of ERK1/2 kinase activity leading to cell cycle arrest .

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogens.

Example of Antimicrobial Testing

- Pathogens Tested : Escherichia coli, Staphylococcus aureus

- Results : Significant inhibition observed with certain derivatives indicating potential for development into antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds often correlates with their structural features. Modifications at specific positions on the thiadiazole ring can lead to enhanced activity. For instance, substituents such as halogens or alkyl groups can significantly affect potency.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Chlorine | Increased cytotoxicity in cancer cells | |

| Methoxy | Enhanced antimicrobial properties |

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities:

- Synthesis of New Derivatives :

- In Vivo Studies :

Q & A

Q. What are the common synthetic routes for N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy. For example:

- ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, aromatic H), δ 3.85 (s, OCH₃), δ 2.50 (s, CH₃-thiadiazole) .

- ¹³C NMR : Peaks at δ 165.2 (C=O), δ 152.1 (thiadiazole C-2), δ 56.8 (OCH₃) .

Additional characterization may include IR (C=O stretch at ~1680 cm⁻¹) and mass spectrometry (m/z calculated for C₁₅H₁₆ClN₃O₂S: 345.05) .

Q. What preliminary biological assays are used to evaluate its antimicrobial activity?

- Methodological Answer : In vitro antimicrobial activity is assessed via agar diffusion or microdilution assays. For example:

- Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using 100 µg/mL concentrations .

- Minimum Inhibitory Concentration (MIC) values are determined by serial dilution in Mueller-Hinton broth, with activity compared to standard antibiotics (e.g., ampicillin) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?

- Methodological Answer :

- Substituent Variation : Modify the 3-chlorophenyl group (e.g., replace with fluorophenyl or nitro groups) to assess electronic effects on bioactivity .

- Backbone Alteration : Replace the methoxypropyl group with alkyl chains of varying lengths to study steric effects.

- Assay Integration : Test analogs in cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or kinase assays) to link structural changes to functional outcomes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare protocols for MIC determination (e.g., broth vs. agar methods) and bacterial strains used .

- Purity Analysis : Verify compound purity via HPLC (>95%) to exclude impurities affecting results .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1,3,4-thiadiazoles) to identify trends in substituent-dependent activity .

Q. What mechanistic studies elucidate the compound’s mode of action in antimicrobial activity?

- Methodological Answer :

- Enzymatic Inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) using UV-Vis spectroscopy with NADPH oxidation as a marker .

- Molecular Docking : Use AutoDock Vina to simulate binding to DHFR active sites, correlating docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ values .

- Resistance Studies : Expose bacterial strains to sub-MIC concentrations over 20 generations to assess resistance development .

Data Contradiction Analysis Example

- Issue : Discrepancies in reported MIC values against Pseudomonas aeruginosa.

- Resolution :

- Hypothesis : Variability in bacterial efflux pump expression.

- Method : Use efflux pump inhibitors (e.g., phenyl-arginine-β-naphthylamide) to determine if activity improves .

- Outcome : A 4-fold MIC reduction in the presence of inhibitors confirms efflux-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.